molecular formula C12H15NO B7846356 4-Isobutoxy-3-methylbenzonitrile

4-Isobutoxy-3-methylbenzonitrile

Cat. No.: B7846356
M. Wt: 189.25 g/mol
InChI Key: QRZAHVXFKIGWAA-UHFFFAOYSA-N
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Description

4-Isobutoxy-3-methylbenzonitrile (CAS 1178167-66-2) is a substituted benzonitrile derivative characterized by an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position and a methyl group (-CH₃) at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.26 g/mol, and it is commonly used in pharmaceutical and agrochemical intermediates due to its versatile reactivity . The compound is commercially available with a purity of 95% and is utilized in synthetic chemistry as a precursor for epoxy curing agents and specialty chemicals .

Properties

IUPAC Name

3-methyl-4-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZAHVXFKIGWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-3-methylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-3-methylbenzonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 4-isobutoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-isobutoxy-3-methylbenzylamine.

    Substitution: Formation of 4-isobutoxy-3-methyl-2-nitrobenzonitrile or 4-isobutoxy-3-methyl-2-bromobenzonitrile.

Scientific Research Applications

4-Isobutoxy-3-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-Isobutoxy-3-methylbenzonitrile with related benzonitrile derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
This compound 1178167-66-2 C₁₂H₁₅NO 189.26 4-isobutoxy, 3-methyl Pharmaceutical intermediates
4-Butoxy-3-methoxybenzonitrile 81259-57-6 C₁₂H₁₅NO₂ 205.25 4-butoxy (linear), 3-methoxy Not specified
3-(4-Aminophenyl)benzonitrile 443998-73-0 C₁₃H₁₀N₂ 194.23 3-(4-aminophenyl) Research chemical
Key Observations:

Substituent Effects :

  • This compound features a branched isobutoxy group, which introduces steric hindrance and enhances lipophilicity compared to linear alkoxy chains (e.g., 4-butoxy in 4-butoxy-3-methoxybenzonitrile). This may improve membrane permeability in drug candidates .
  • The methyl group at the 3-position is electron-donating, stabilizing the nitrile group’s reactivity. In contrast, the methoxy group in 4-butoxy-3-methoxybenzonitrile is electron-withdrawing via resonance, altering the electronic environment of the aromatic ring .

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